N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Overview
Description
N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a chemical compound that is of interest in various synthetic and medicinal chemistry applications. The compound features a benzyl group attached to an amine, which is further connected to a 4-methoxyphenyl group. This structure is relevant in the synthesis of complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a diastereoselective Staudinger reaction was used to synthesize a derivative of 1-(p-methoxyphenyl)propyl-1-amine, which is a key precursor for taxane semi-synthesis, an important class of anticancer drugs . This indicates that similar methodologies could potentially be applied to the synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine.
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-1-(4-methoxyphenyl)propan-2-amine can be characterized using various spectroscopic techniques. For example, novel compounds with a benzylpiperazine moiety were characterized by IR, ^1H NMR, ^13C NMR, and mass spectroscopy . These techniques could be used to determine the structure of N-benzyl-1-(4-methoxyphenyl)propan-2-amine and confirm its purity and identity.
Chemical Reactions Analysis
Compounds with structures related to N-benzyl-1-(4-methoxyphenyl)propan-2-amine have been shown to undergo various chemical reactions. For instance, 2-benzyl-5-methoxy-1,4-benzoquinones were found to react with morpholine, leading to a novel amination reaction at the β-carbon atom of the alkyl group . This suggests that N-benzyl-1-(4-methoxyphenyl)propan-2-amine could also participate in similar amination reactions, potentially leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine can be inferred from related compounds. For example, the crystal structure of a propan-1-aminium salt was stabilized by N—H⋯O hydrogen bonds, which could also be relevant for understanding the solid-state properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine . Additionally, the reactivity of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide, leading to N-benzylated compounds, suggests that the benzyl group in N-benzyl-1-(4-methoxyphenyl)propan-2-amine could also affect its reactivity .
Scientific Research Applications
Synthesis of Paclitaxel Side-Chain
N-benzyl-1-(4-methoxyphenyl)propan-2-amine plays a role in the synthesis of the paclitaxel side-chain. This process involves a diastereoselective Staudinger reaction, showcasing the compound's utility in creating important precursors for semi-synthesis of taxanes, a class of compounds including paclitaxel, a chemotherapy medication (Brown et al., 1998).
In Vitro Toxicokinetics and Analytical Toxicology
This compound has been studied in the context of toxicokinetics and analytical toxicology, particularly concerning novel NBOMe derivatives. The research includes phase I and II metabolism studies, plasma protein binding, and detectability in urine screening approaches. This information is crucial in clinical and forensic toxicology for understanding drug-drug interactions and elimination routes (Richter et al., 2019).
Research on Mixed-Valence Monocations
Investigations into mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges have been conducted. This research is fundamental in understanding the electronic properties and interactions within these complex molecular structures (Barlow et al., 2005).
Melanin Production Inhibition
The compound has been studied for its effects on melanin biosynthesis, which is closely related to hyperpigmentation. Its ability to inhibit tyrosinase activity and show a UV-blocking effect indicates potential use as a skin whitening agent (Choi et al., 2002).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
The compound has been involved in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. This modification is achieved through condensation reactions, which can enhance the thermal stability and biological activities of the hydrogels, indicating potential medical applications (Aly & El-Mohdy, 2015).
Electrophilic Amination of Catecholboronate Esters
Research on the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes involves this compound. The study explores the potential of creating amination products with high enantiomeric excess, which is important in organic synthesis and pharmaceutical applications (Knight et al., 1997).
Linkers for Solid Phase Organic Synthesis
The compound has been examined for its use as linkers in solid phase organic synthesis. This application is significant in the field of synthetic chemistry, facilitating the creation of complex molecules (Swayze, 1997).
Synthesis of Optical Active Intermediates
N-benzyl-1-(4-methoxyphenyl)propan-2-amine is used in synthesizing optically active intermediates for certain pharmaceuticals, demonstrating its significance in the production of stereochemically pure compounds (Fan et al., 2008).
Synthesis and Oxidation of Triarylamine Derivatives
This compound is involved in the synthesis and oxidation of triarylamine derivatives, which is important for understanding the redox properties of these compounds and their potential applications in electronic materials (Murata & Lahti, 2007).
Preparation of Key Pharmaceutical Intermediates
It's used in preparing key intermediates for antiasthmatic drugs, underscoring its role in the pharmaceutical industry (Wang Yong-mei, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPWMGXKOKNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962972 | |
Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |
CAS RN |
43229-65-8 | |
Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43229-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-methoxy-alpha-methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043229658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-4-methoxy-α-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3624YV5A2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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